Product packaging for Sodium phytate(Cat. No.:CAS No. 17211-15-3)

Sodium phytate

Cat. No.: B033945
CAS No.: 17211-15-3
M. Wt: 683.03 g/mol
InChI Key: PZCMBBUEUBFPHB-UHFFFAOYSA-N
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Description

Sodium phytate, the sodium salt of phytic acid (inositol hexakisphosphate), is a potent and naturally derived chelating agent with significant utility in biochemical and life science research. Its primary mechanism of action involves the high-affinity chelation of multivalent metal ions, particularly Ca²⁺, Fe³⁺, Zn²⁺, and Mg²⁺, via its six phosphate groups. This property is exploited in diverse research applications, including the study of metal-dependent enzymatic processes, where it acts as a specific inhibitor to elucidate enzyme mechanisms and signaling pathways. In food science research, this compound is investigated for its antioxidant activity, as it can sequester pro-oxidant metal ions, and for its role in mineral bioavailability. Furthermore, it serves as a critical reagent in molecular biology for precipitating inositol phosphates and in materials science for developing corrosion-inhibiting coatings. This high-purity compound provides researchers with a reliable tool for manipulating metal ion availability in complex systems, enabling foundational studies in cell signaling, nutrient metabolism, and inorganic biochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H18NaO24P6 B033945 Sodium phytate CAS No. 17211-15-3

Properties

CAS No.

17211-15-3

Molecular Formula

C6H18NaO24P6

Molecular Weight

683.03 g/mol

IUPAC Name

dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate

InChI

InChI=1S/C6H18O24P6.Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);

InChI Key

PZCMBBUEUBFPHB-UHFFFAOYSA-N

SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Na]

Other CAS No.

14306-25-3
17211-15-3

Pictograms

Irritant

Synonyms

Acid, Phytic
Calcium Phytate
Hexakisphosphate, Inositol
Hexaphosphate, Inositol
Inositol Hexakisphosphate
Inositol Hexaphosphate
Phytate
Phytate, Calcium
Phytate, Sodium
Phytic Acid
Phytin
Sodium Phytate

Origin of Product

United States

Natural Abundance and Occurrence of Phytate Compounds

Distribution in Plant Tissues and Seeds

Phytic acid is the principal storage form of phosphorus in a wide array of plant tissues, especially concentrated in the bran and kernels of seeds, including nuts, grains, and pulses wikipedia.orgatamanchemicals.comdtu.dkhealthline.comresearchgate.netgpnotebook.comscialert.netnpistanbul.comlcms.czmdpi.com. It typically accounts for a substantial portion, ranging from 60% to 90%, of the total phosphorus content in grain cereals and legumes mdpi.comresearchgate.netkup.at.

During seed development and maturation, phytic acid accumulates within the protein bodies of the endosperm scialert.netmdpi.comresearchgate.net. In dormant seeds, phytate can represent 60% to 90% of the total phosphate (B84403) scialert.netkup.at. The concentration of phytic acid can vary significantly depending on the plant species, botanical variety, climate conditions, and the stage of seed maturation dtu.dkhealthline.com.

The following table illustrates the typical phytic acid content (as a percentage of dry weight) in various plant-based foods:

Food ItemPhytic Acid Content (% dry weight)Source
Almonds0.4–9.4 healthline.com
Beans0.6–2.4 healthline.com
Brazil Nuts0.3–6.3 healthline.com
Hazelnuts0.2–0.9 healthline.com
Lentils0.3–1.5 healthline.com
Maize (Corn)0.7–2.2 healthline.com
Peanuts0.2–4.5 healthline.com
Peas0.2–1.2 healthline.com
Rice0.1–1.1 healthline.com
Rice Bran2.6–8.7 healthline.com
Sesame Seeds1.4–5.4 healthline.com
Soybeans1.0–2.2 healthline.com
Tofu0.1–2.9 healthline.com
Walnuts0.2–6.7 healthline.com
Wheat0.4–1.4 healthline.com
Wheat Bran2.1–7.3 healthline.com
Wheat Germ1.1–3.9 healthline.com
Gingelly3.87 researchgate.net
Gingelly Meal3.76 researchgate.net

Phytic acid is also found in smaller quantities in roots and tubers, and negligible amounts have been observed in vegetables like scallion and cabbage leaves, and fruits such as apples, oranges, bananas, or pears wikipedia.orghealthline.comresearchgate.net.

Presence in Other Biological Systems and Environmental Compartments

Beyond plants, phytate compounds are present in a variety of other biological systems and environmental settings. Phytates, along with their derivatives, are found in all organisms with the exception of prokaryotes, where they are involved in cellular metabolism and homeostasis nih.govasm.org.

In animal systems, phytic acid has been reported in several vertebrates and domestic fowl researchgate.net. Notably, phytase activity, which is involved in the breakdown of phytate, has been studied in chicken erythrocytes, indicating the presence and metabolic relevance of phytate or its derivatives in avian blood cells nih.govnih.gov. Inositol (B14025) phosphates (InsPs), including phytate, are synthesized in animals as secondary messengers and can be found in animal waste asm.org.

In environmental compartments, particularly soil, phytate constitutes a significant fraction of organic phosphorus jscimedcentral.comacs.orgfrontiersin.orgnih.gov. It is introduced into soils primarily through the deposition of plant residues and manures from grain-fed animals, especially monogastric animals that lack the enzyme phytase to digest it effectively acs.orgfrontiersin.orgnih.gov. Annually, up to 51 million metric tons of phytate accumulate in soils, which corresponds to approximately 65% of the phosphorus fertilizer applied globally acs.orgfrontiersin.orgnih.gov. The stability of phytate in soil is attributed to its strong complexation with various metal ions and its binding to soil components acs.orgpreprints.org. Undigested phytate in animal manure can lead to phosphorus discharge, contributing to environmental issues such as eutrophication in aquatic ecosystems jscimedcentral.comacs.orgnih.govpreprints.org.

Biosynthesis and Metabolism of Phytate in Diverse Biological Systems

Phytic Acid Biosynthesis Pathways in Plants

Phytic acid biosynthesis in plants occurs through two primary metabolic routes: the lipid-dependent pathway and the lipid-independent pathway frontiersin.orgresearchgate.netresearchgate.net. The lipid-dependent pathway is ubiquitous across all plant tissues, while the lipid-independent pathway is predominantly active in seeds frontiersin.org.

The initial step in phytic acid synthesis involves the conversion of D-glucose-6-phosphate into myo-inositol 3-phosphate (Ins(3)P1) by the enzyme D-myo-inositol 3-phosphate synthase (MIPS) frontiersin.orgresearchgate.net. This reaction is highly conserved across living organisms researchgate.net. Subsequently, myo-inositol 3-phosphate is dephosphorylated to free myo-inositol by a specific Mg2+-dependent inositol (B14025) monophosphate phosphatase (IMP) researchgate.net. The subsequent steps involve the sequential phosphorylation of the myo-inositol ring through a series of inositol phosphate (B84403) kinases, including inositol phosphate kinase 2 (IPK2), inositol 1,3,4-trisphosphate 5-/6 kinase (ITPK), and inositol polyphosphate 2-kinase (IPK1) frontiersin.org. IPK1, for instance, phosphorylates InsP5 at the 2-position to synthesize phytic acid (InsP6) frontiersin.org.

Phytic acid accumulates in globoids, which are spherical inclusions found within protein bodies, and is stored inside vacuoles, transported by specific phytic acid protein transporters such as Multidrug-Resistance associated Proteins (MRPs) frontiersin.org. This accumulation serves as a major phosphorus reserve in seeds, pollen, roots, tubers, and turions, supporting the plant's biosynthetic and nutritional demands, particularly during germination frontiersin.orgresearchgate.netopenagrar.de.

Microbial Metabolism and Degradation of Phytate

Microorganisms, particularly bacteria and fungi, play a significant role in the metabolism and degradation of phytate in various environments, including soil and the animal gut researchgate.netnih.govnih.govresearchgate.net. Many microbial species produce phytases, enabling them to utilize phytate as a phosphorus source researchgate.netresearchgate.net.

In the human gut, the microbiome can metabolize dietary phytate, converting it into short-chain fatty acids (SCFAs) nih.govnews-medical.net. Recent research has identified specific bacterial species involved in this process. For instance, Mitsuokella jalaludinii has been identified as an efficient phytate degrader, capable of converting phytate into various metabolites, with 3-hydroxypropionate (B73278), lactate, and succinate (B1194679) being the main end products nih.govnews-medical.net. A synergistic interaction has been observed between M. jalaludinii and Anaerostipes rhamnosivorans, where 3-hydroxypropionate produced by M. jalaludinii is converted into propionate (B1217596) by A. rhamnosivorans nih.govnews-medical.net.

Diet significantly influences the phytate-degrading potential of intestinal microbiota. Studies have shown that a diet rich in phytate can increase the capacity of the intestinal microbiota to degrade phytate, with vegetarian microbiota demonstrating a high ability to degrade phytate to myo-inositol phosphate products lower than InsP3 nih.gov. The complete degradation of phytate often requires the cooperation of both aerobic and anaerobic bacteria nih.gov.

Microbial phytases are diverse in their properties and can function under different pH and temperature conditions, making them valuable for various applications, including improving nutrient utilization in animal feed researchgate.net.

Phytate Metabolism in Animal Models (Non-human)

Phytate metabolism in non-human animal models highlights the challenges associated with phytate as an anti-nutrient and the strategies to mitigate its effects. Monogastric animals, such as pigs, poultry, and fish, possess little to no endogenous phytase activity in their digestive tracts nih.govwikipedia.orghapres.comacs.org. Consequently, they are unable to effectively metabolize the phosphorus bound in phytate, leading to its excretion in feces and reduced bioavailability of essential minerals like calcium, iron, and zinc, which form insoluble complexes with phytate wikipedia.orgmdpi.comhapres.commdpi.comnih.gov. This lack of phytase activity necessitates the supplementation of exogenous phytases in animal feed to improve phosphorus utilization and reduce environmental pollution from phosphorus excretion nih.govwikipedia.orgresearchgate.nethapres.com.

Ruminant animals, in contrast, can utilize phytic acid as a phosphorus source due to the presence of phytase-producing bacteria in their gut microbiome wikipedia.org.

Detailed research findings in animal models illustrate the impact of dietary phytate and phytase supplementation:

Mineral Bioavailability: High dietary phytate levels significantly reduce the absorption of minerals. Studies in rats have shown that increased phytate supplementation (e.g., 3% and 5%) at a constant calcium concentration can decrease growth rates and reduce fat-free lean mass, primarily due to decreased bioavailability of dietary calcium nih.gov. Phytase supplementation has been shown to significantly increase zinc bioavailability, improving plasma zinc concentration and zinc digestibility in rats and pigs mdpi.com. There is also evidence that phytase improves copper absorption in pigs mdpi.com.

Phosphorus Utilization: The P released by phytase contributes to improved bone growth, tissue accretion, and increased body weight in animals like pigs hapres.com. For example, broiler chicks fed with low-phytate-based diets or supplemented with phytase excreted significantly less phosphorus (33% and 43% less, respectively) compared to those on wild-type or phosphorus-supplemented diets hapres.com.

Gut Environment: The pH of the gastrointestinal tract influences phytase activity. Studies comparing Bacillus amyloliquefaciens DS11 phytase and Aspergillus ficuum phytase showed that DS11 phytase was more active at pH 7 (small intestine conditions), while A. ficuum phytase was more active at pH 5 (stomach conditions), suggesting that different phytases may be effective in different parts of the digestive tract jst.go.jp. Efficient hydrolysis of phytate to lower inositol phosphate forms in the upper gastrointestinal tract is crucial for facilitating further liberation of inorganic phosphate and free myo-inositol by endogenous mucosal phosphatases and bacterial phytases in the small and large intestine acs.org.

Table 2: Impact of Phytate and Phytase in Non-Human Animal Models

FactorEffect of High Dietary PhytateEffect of Phytase SupplementationAnimal Models Studied
Phosphorus Largely unavailable, excreted in fecesIncreases bioavailable phosphorus, reduces environmental excretionPigs, Poultry, Fish
Calcium Reduced absorption, decreased growth rates, reduced fat-free massImproves calcium absorption and bone healthRats, Pigs, Poultry
Iron Reduced absorptionEnhances iron bioavailabilityRats, Pigs, Poultry
Zinc Reduced absorptionSignificantly increases zinc bioavailabilityRats, Pigs
Copper Reduced absorptionImproves copper absorptionPigs
Growth/Health Decreased growth rates, potential for mineral deficienciesImproved growth, bone strength, nutrient utilizationRats, Chickens, Pigs

These findings underscore the importance of understanding phytate metabolism for optimizing animal nutrition and reducing the environmental impact of livestock farming.

Advanced Research on Molecular Interaction Mechanisms of Sodium Phytate

Chelation of Metal Cations by Sodium Phytate

This compound functions as a potent chelating agent, forming stable complexes with positively charged metal ions through its numerous negatively charged phosphate (B84403) groups. chemicalbook.commarknature.comresearchgate.net This sequestering capability is crucial for its role in regulating mineral availability and mitigating metal-catalyzed reactions. chemicalbook.comskinfoodie.com.ngformulatorsampleshop.com

The formation of metal-phytate complexes is a complex equilibrium influenced by factors such as the metal-to-ligand molar ratio, pH, and the protonation level of the phytate ligand. nih.govfrontiersin.org Quantitative understanding of these interactions relies on thermodynamic parameters, particularly stability constants (log β), which indicate the strength of the complex formed. taylorandfrancis.com Experimental techniques, including UV-vis spectrophotometric titration and calorimetry, are employed to determine these constants and associated enthalpy changes. taylorandfrancis.comnih.gov For instance, calorimetric studies on the interactions of Cd(II) and Al(III) with phytic acid have shown that the complex formation reactions are endothermic. nih.gov The combining affinity of various metal cations for phytic acid, based on enthalpy measurements, has been suggested to follow an approximate order: Cu(II) ≥ Zn(II) ≷ Cd(II) > Mn(II) > Mg(II) > Co(II) > Ni(II). nih.gov

The chelating efficacy of this compound and the solubility of the resulting metal-phytate complexes are critically dependent on the ambient pH. nih.govkup.atebm-journal.org As pH increases, the negative charge of the phytate molecule becomes more pronounced, thereby enhancing its capacity for cation binding. researchgate.netresearchgate.net

Metal-phytate complexes generally exhibit higher solubility at lower pH values (e.g., pH 5.0) compared to near-neutral pH (e.g., pH 7.5). nih.gov For example, aluminum (Al) phytate and iron (Fe) phytate demonstrate increased solubility under slightly acidic conditions. nih.gov Conversely, ferric phytate shows insolubility in the pH range of 1.0 to 3.5 at equimolar Fe³⁺:phytate ratios, with its solubility increasing above pH 4. kup.at Zinc phytate is noted to precipitate at intestinal pH, while copper phytate tends to remain soluble. cerealsgrains.org The inclusion of strong chelators, such as ethylenediaminetetraacetic acid (EDTA), can significantly enhance the solubility of various metal-phytate complexes. nih.gov

The general order of solubility for various metal phytate complexes is observed as: Na, Ca, Mg > Cu, Zn, Mn, Cd > Al, Fe. nih.gov

Table 1: Relative Solubility of Metal-Phytate Complexes nih.gov

Metal SpeciesRelative Solubility OrderNotes on pH Dependence
Na, Ca, MgHighest SolubilityMore soluble at pH 5.0 than pH 7.5.
Cu, Zn, Mn, CdModerate SolubilityMore soluble at pH 5.0 than pH 7.5.
Al, FeLowest SolubilityMore soluble at pH 5.0 than pH 7.5; Fe-phytate insoluble at pH 1.0-3.5, solubility increases above pH 4.

This compound exhibits varying specificity and affinity towards different divalent and trivalent metal cations. Its strong affinity for polyvalent metal ions, including iron (Fe), zinc (Zn), calcium (Ca), magnesium (Mg), copper (Cu), and aluminum (Al), is well-documented. nih.govformulatorsampleshop.comnih.govebm-journal.orgnih.govnih.govcambridge.orgcambridge.orgacs.orgresearchgate.netnih.gov

The sequestering ability of phytate towards metal cations increases with increasing pH. nih.gov The stability of metal-phytate complexes is metal-dependent, with trivalent iron (Fe³⁺) complexes generally exhibiting significantly higher stability constants compared to divalent iron (Fe²⁺) complexes. nih.govfrontiersin.org This enhanced stability for Fe³⁺ is partly attributed to the stronger electrostatic effects resulting from its higher cation charge. frontiersin.org

For instance, the order of stability of metal-phytate complexes has been reported as Cu(II) > Zn(II) > Co(II) > Mn(II) > Fe(II) > Ca(II). taylorandfrancis.com The affinity order for trivalent cations can also vary with pH; for example, at pH 7.4, the order of sequestering ability is Al(III) < Cr(III) < Fe(III). researchgate.net These interactions can lead to the formation of insoluble salts, potentially affecting the bioavailability of these minerals. ebm-journal.orgtandfonline.com

Interactions with Biopolymers

Beyond metal chelation, this compound also engages in significant interactions with various biopolymers, including proteins and enzymes, which can influence their structural stability and functional activity. nih.govcambridge.orgcambridge.orgresearchgate.net

Protein-phytate interactions are fundamental to the impact of phytate on protein and amino acid availability. nih.govcambridge.org These interactions are highly pH-dependent. sci-hub.sekup.atnih.govcambridge.org

Binary Complexes: At pH levels below the protein's isoelectric point (pI), where proteins carry a net positive charge, the anionic phosphate groups of phytate bind strongly to cationic residues on the protein (e.g., terminal α-amino, ε-amino of lysine, imidazole (B134444) groups of histidine, and guanidino groups of arginine). sci-hub.seresearchgate.netkup.atnih.govcambridge.org This electrostatic interaction can lead to the formation of insoluble coacervates or macromolecular aggregations, making the complexed proteins refractory to pepsin digestion. kup.atnih.govnih.govcambridge.org For example, the interaction between this compound and α-globulin is maximal at pH 2.3, leading to polymer formation and ultimately precipitation. cambridge.orgnih.gov

Ternary Complexes: At pH levels above the protein's isoelectric point, where both protein and phytate carry a net negative charge, ternary protein-phytate complexes can form. sci-hub.sekup.atnih.govcambridge.org In this scenario, a cationic bridge, typically a divalent cation like Ca²⁺, links the protein and phytate moieties. sci-hub.senih.govcambridge.org These complexes can also impede protein digestion and amino acid absorption. nih.govcambridge.org

Studies have shown that this compound can destabilize the structure of proteins like lysozyme, myoglobin (B1173299), and human serum albumin, although it does not necessarily cause denaturation. researchgate.netacs.org For lysozyme, which is positively charged at neutral pH, phytate binds electrostatically and can cross-link molecules, leading to precipitation. researchgate.netacs.org

This compound can significantly inhibit the activity of various non-human digestive enzymes, including lipase (B570770) and amylase, by forming complexes with the enzymes themselves or their essential cofactors. nih.govnih.govtandfonline.comresearchgate.net

Lipase: In studies involving broiler chickens, dietary this compound has been shown to depress lipase activity in the pancreas or small intestine by 7–20%. cambridge.orgcambridge.org This inhibition can negatively impact the digestion and deposition processes of fat. cambridge.org

Amylase: Phytate can also decrease amylase activity, thereby impairing starch digestion in animals such as tilapia. researchgate.net This effect suggests that phytate can interfere with carbohydrate utilization. tandfonline.com

The binding of phytate to digestive enzymes or their cofactors is a key mechanism contributing to these inhibitory effects. researchgate.net

Table 2: Effects of this compound on Non-Human Digestive Enzyme Activity tandfonline.comresearchgate.netcambridge.orgcambridge.org

EnzymeAnimal ModelObserved Effect of this compoundMechanism
LipaseBroiler ChickensDepressed activity (7–20%) in pancreas/small intestine. cambridge.orgcambridge.orgBinding to enzyme or cofactors. researchgate.net
AmylaseTilapia, MiceDecreased activity, impaired starch digestion. tandfonline.comresearchgate.netBinding to enzyme or cofactors. researchgate.net
TrypsinMice (general GI)Inhibited activity. tandfonline.comForming strong complexes with proteins. tandfonline.com

Antioxidant Mechanisms and Radical Scavenging in Chemical Systems

This compound, the sodium salt of phytic acid (myo-inositol hexakisphosphate), is recognized for its potent antioxidant properties, particularly within various chemical systems. Its multifaceted antioxidant mechanisms primarily involve metal ion chelation and, to a lesser extent, direct radical scavenging nih.govnih.govnih.govuni.lufishersci.ca. This dual action contributes significantly to its efficacy in preventing oxidative degradation.

Metal Chelation Mechanisms The most prominent antioxidant mechanism of this compound in chemical systems is its strong ability to chelate multivalent metal ions, such as iron (Fe) and copper (Cu) nih.govnih.govuni.lufishersci.canih.govuni.lunih.govnih.govnih.govnih.govuni.lu. These transition metals are well-known catalysts for the generation of highly reactive oxygen species (ROS), including the hydroxyl radical (•OH), through reactions like the Fenton reaction nih.govnih.govuni.lufishersci.cauni.lunih.govnih.govnih.govuni.luuni.lu. By binding to these metal ions, this compound renders them catalytically inactive, thereby suppressing the initiation and propagation of oxidative reactions nih.govuni.lunih.govnih.govuni.lu.

Specifically, phytic acid (the active component in this compound) can alter the redox potential of iron, maintaining it in its less reactive ferric (Fe³⁺) form, which is relatively inert compared to the ferrous (Fe²⁺) form that readily catalyzes lipid oxidation and oxyradical production nih.govuni.lu. This sequestration of metal ions prevents them from participating in redox cycling and generating damaging free radicals uni.lu.

Research has demonstrated the concentration-dependent ferrous ion chelating activity of phytic acid. For instance, a study showed that phytic acid exhibited significant ferrous ion chelation percentages at increasing concentrations americanelements.com.

Phytic Acid Concentration (µM)Ferrous Ion Chelation (%)
1011.9
5058.6
10069.3
50087.1 americanelements.com

This data highlights this compound's effectiveness in sequestering iron ions, which is crucial for its antioxidant function in chemical environments americanelements.com.

Radical Scavenging in Chemical Systems Beyond metal chelation, this compound also exhibits some capacity for direct radical scavenging. It has been reported to scavenge free radicals, including hydroxyl radicals and, in some contexts, 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals nih.govnih.govwikipedia.org. The hydroxyl radical, a highly reactive species, is effectively inhibited by phytic acid due to its ability to chelate free iron, thereby blocking its coordination sites and preventing hydroxyl radical formation nih.govuni.lu.

Methodologies for Research and Analytical Determination of Sodium Phytate

Extraction and Purification Techniques of Phytate from Biological and Environmental Matrices

Acidic Extraction Methodologies (e.g., Hydrochloric Acid, Trichloroacetic Acid)

Acidic solutions are widely employed for phytate extraction due to its high solubility at pH values below 2 brjac.com.br. This acidic environment helps to liberate phytate from its complexes with iron and proteins, which are common in many biological samples nih.gov.

Hydrochloric Acid (HCl): Dilute hydrochloric acid is a commonly used extractant for phytate chemijournal.comresearchgate.net. Concentrations of HCl typically range from 0.5 to 2.4 mol L⁻¹, with extraction times often spanning 1 to 3 hours brjac.com.br. For instance, a method involving extraction with 0.6 M HCl has been reported for peanuts and soybean products acs.org. Another protocol describes extraction with 0.64 N HCl for 16 hours researchgate.net.

Trichloroacetic Acid (TCA): Trichloroacetic acid is another frequently utilized acidic solvent for phytate extraction chemijournal.comresearchgate.net. A key advantage of TCA over HCl is its ability to denature and coagulate proteins in the extract, thereby minimizing potential interferences during subsequent analytical steps chemijournal.com.

Sulphuric Acid (H₂SO₄): Research has also demonstrated the effectiveness of sulphuric acid as an extractant. In some studies, 3% sulphuric acid has been found to be more efficient in phytate recovery than either TCA or HCl chemijournal.combrjac.com.br. For example, 5% H₂SO₄ at pH 0.6 with a 30-minute extraction time yielded optimal results for phytic acid extraction from rice bran academicjournals.org.

For samples with high fat content, a preliminary defatting step, often using petroleum ether or solid-phase extraction cartridges, is recommended to prevent interference during phytate extraction chemijournal.comresearchgate.net.

Chromatographic Separation Techniques (e.g., Ion Exchange Chromatography)

Chromatographic methods were developed to overcome the limitations of earlier precipitation-based techniques, which often led to overestimation of phytate due to the co-precipitation of lower inositol (B14025) phosphates nih.govedpsciences.org.

Ion Exchange Chromatography (IEC): Ion exchange chromatography is a widely accepted and highly effective technique for the purification of phytate, with the Association of Official Analytical Chemists (AOAC) adopting a method based on this principle nih.govbrjac.com.br. This technique leverages the highly charged nature of phytate, which possesses six phosphate (B84403) groups making it strongly anionic at physiological pH brjac.com.bredpsciences.org.

Process: After acidic extraction, the crude extract is typically passed through an anion-exchange column nih.govchemijournal.com. Inorganic phosphate, which can interfere with phytate determination, is eluted first using a lower concentration of a salt solution, such as 0.1 M NaCl nih.gov. Phytate is then eluted with a higher concentration of the salt, for example, 0.7 M NaCl nih.govchemijournal.combrjac.com.br.

Resins: Strong anion exchange resins, such as Dowex 1 or CarboPac PA-100, are commonly employed nih.gov.

Advantages: IEC allows for the separation of phytic acid from inorganic phosphate and other interfering substances nih.govchemijournal.com. Furthermore, advanced ion exchange chromatography methods can separate different inositol phosphates (InsP1-InsP6) based on the number of phosphate groups, providing more detailed insights into the sample composition nih.govresearchgate.net.

Quantitative Analytical Methods for Phytate Determination

The quantitative determination of phytate is challenging because it lacks a specific reagent for direct detection and does not possess a characteristic absorption spectrum in the UV-Vis range nih.govchemijournal.comtandfonline.com. Therefore, most quantitative methods rely on indirect measurements, such as the estimation of phosphorus or inositol, or by establishing stoichiometric ratios between phytate and specific metal cations chemijournal.comresearchgate.netcerealsgrains.org.

Colorimetric and Spectrophotometric Assays

Colorimetric and spectrophotometric assays are among the most common and accessible methods for phytate determination, particularly in food and feed analysis chemijournal.comresearchgate.net.

Ferric Precipitation Methods: Many classical colorimetric methods are based on the principle that phytic acid forms an insoluble complex with ferric ions in dilute acid cerealsgrains.orgiastate.edu. After precipitation, the amount of phosphorus or iron in the isolated ferric phytate is determined colorimetrically nih.govcerealsgrains.org. Alternatively, the residual iron in the supernatant after precipitation can be measured indirectly cerealsgrains.org.

Molybdenum Blue Reaction: Following the digestion of phytate to release inorganic phosphate, the "molybdenum blue reaction" is a widely used colorimetric assay for phosphate detection, typically measured spectrophotometrically at wavelengths around 640 nm or 830 nm nih.gov.

Indicator-Displacement Assays: Since phytate itself does not absorb light in the UV-Vis range, spectrophotometric determination is often indirect. This involves the formation of a complex between phytate and a metal, which in turn reduces the absorption of a pre-formed metal-dye complex. This principle is known as an indicator-displacement assay tandfonline.com.

Examples: Common reagents used in these assays include Fe(III)-sulfosalicylic acid, Fe(III)-thiocyanate, Al(III)-xylenol orange, Al(III)-lumogallion, and Al(III)-pyrocatechol violet nih.govtandfonline.com.

Wade Reagent: A direct and rapid spectrophotometric method utilizes the "Wade reagent," a mixture of ferric chloride and sulfosalicylic acid, to measure phytate in HCl extracts researchgate.netiastate.edu. This method relies on the decoloration of the ferric-sulfosalicylic acid complex as phytate replaces the sulfosalicylic acid researchgate.net.

Limitations: A significant limitation of many colorimetric methods is their potential to overestimate phytate content due to the co-precipitation of lower inositol phosphates or interference from other reducing compounds present in the sample matrix nih.govbrjac.com.bredpsciences.org. Some methods may also require preconcentration steps, such as solid-phase extraction, especially when analyzing low concentrations of phytate in complex biological fluids like urine tandfonline.com.

Advanced Chromatographic Approaches (e.g., High-Performance Liquid Chromatography, Ion Exchange Chromatography)

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and High-Performance Ion Chromatography (HPIC), offer superior accuracy, sensitivity, and the ability to separate individual inositol phosphates, addressing the limitations of colorimetric methods nih.govacs.orgedpsciences.orgnih.govnih.gov.

High-Performance Liquid Chromatography (HPLC):

Detection: HPLC methods for phytate often employ refractive index detection (HPLC-RI) nih.govird.fr. Due to the absence of chromophoric groups in inositol phosphates, post-column derivatization with spectrophotometric or fluorescence detection is frequently used to enable detection nih.govacs.orgedpsciences.org.

Separation: Reversed-phase C18 columns can be used, sometimes coupled with atomic absorption spectrometry for detection brjac.com.bracs.org. Ion-pair liquid chromatography (IP-HPLC), which utilizes a reversed-phase column, has been developed to improve the separation of InsP6 from the solvent front and other inositols acs.org.

Applications: IP-HPLC coupled with fluorescence detection (IP-HPLC-FLD) has been developed for selective separation and quantification of InsP3-InsP6 in food products like peanuts and soybeans, demonstrating good linearity and sensitivity acs.org.

High-Performance Ion Chromatography (HPIC):

Detection: HPIC is highly advantageous for phytate analysis as it often allows for rapid separation without the need for post-column derivatization, particularly when coupled with conductivity detection nih.govresearchgate.netedpsciences.orgird.fr. This approach simplifies the analytical process and reduces potential sources of error edpsciences.org.

Separation: HPIC systems can achieve high sensitivity, with reported detection limits as low as ~0.3 µM, and can reduce retention times for higher inositol phosphates by using alkaline hydroxide (B78521) eluates nih.gov. For instance, a high-performance anion chromatographic method successfully separated 35 inositol phosphates into 27 distinct peaks using a linear gradient elution with HCl on a CarboPac PA-100 column, followed by UV-absorbance detection after post-column complexation with iron(III) nih.govnih.gov.

Advantages: HPIC with conductivity detection is generally considered more accurate and provides better detection limits compared to spectrophotometric methods nih.gov. It can reliably determine phytate content even in products with higher lipid content after appropriate sample preparation researchgate.net.

Spectroscopic Techniques for Structural and Quantitative Analysis (e.g., Nuclear Magnetic Resonance, Electron Paramagnetic Resonance)

Spectroscopic techniques provide powerful tools for both the structural elucidation and quantitative analysis of sodium phytate and its complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a particularly valuable technique for analyzing phytate due to the presence of six phosphate groups orgprints.orgresearchgate.net. It can provide detailed quantitative and structural information about phytate and other phosphorus compounds in a non-destructive manner orgprints.org.

Solid-State ³¹P MAS NMR: Solid-state Magic Angle Spinning (MAS) NMR is utilized to investigate metal speciation and transformation mechanisms of phosphorus compounds in various matrices, including soil and animal manure researchgate.net.

Solution ³¹P NMR: Solution ³¹P NMR spectroscopy can identify different organic phosphorus species and monitor the hydrolysis products of phytate over time researchgate.net.

¹H and ¹³C NMR: While ³¹P NMR is primary for the phosphate groups, ¹H NMR and ¹³C NMR can also offer crucial information regarding the carbon and hydrogen structural groupings within the inositol ring of phytate researchgate.net.

Electron Paramagnetic Resonance (EPR) Spectroscopy:

EPR spectroscopy is employed to study the local symmetry and electronic properties of paramagnetic metal ions when they complex with phytate researchgate.netnih.gov.

For example, EPR studies on copper phytate complexes have revealed a local rhombic symmetry of copper ions within the phytate structure, providing insights into the coordination environment and bonding researchgate.netnih.gov. This technique is valuable for understanding the interactions between phytate and various metal ions in different environments.

Impacts and Applications in Non Human Biological Systems and Materials Science

Plant Physiology and Soil Science Research

In plants and soils, phytate is a central molecule in the phosphorus cycle. It serves as the primary phosphorus storage unit in seeds and contributes significantly to the organic phosphorus content of agricultural soils.

Phytate is a major component of organic phosphorus in soil, accounting for up to 50% of this fraction. It enters the soil ecosystem through the decomposition of plant residues and the application of manure from grain-fed monogastric animals that cannot digest it. The accumulation of phytate in soils can be substantial, representing a large but often unavailable reservoir of phosphorus.

The low availability of phytate phosphorus stems from its strong tendency to bind to soil particles and form insoluble complexes with metal ions like iron, aluminum, and calcium. The mobilization of this phosphorus reserve is dependent on the activity of phytase enzymes. These enzymes are secreted by a variety of soil microorganisms, including bacteria and fungi, which hydrolyze phytate to release inorganic phosphate (B84403) that can be taken up by plants. Plant roots themselves can also contribute to this process by exuding their own phytases and organic acids. Organic acids help to solubilize phytate by chelating the metal cations that are bound to it, making the phytate molecule more accessible to enzymatic breakdown.

Within the plant itself, phytate's primary role is as a storage molecule. It is the principal storage form of phosphorus in seeds, comprising up to 80% of the total phosphorus content. biooekonomie.de During seed maturation, phosphorus is stored in the form of phytate, which is sequestered in specialized vacuoles known as protein bodies or globoids. These are predominantly located in the aleurone layer in cereals like wheat and rice, or within the embryo in crops like maize.

This stored phytate acts as a vital nutrient reserve for the developing plant. jinbonchem.com Upon germination, endogenous plant phytase enzymes are activated, breaking down the phytate molecule. jinbonchem.com This hydrolysis releases a supply of inorganic phosphate, myo-inositol, and essential mineral cations—including potassium, magnesium, calcium, iron, and zinc—that are crucial for the growth and development of the new seedling. jinbonchem.com In addition to its nutrient storage function, phytic acid is believed to serve a protective role in seeds by acting as an antioxidant. By chelating iron ions, it can inhibit the formation of reactive oxygen species that could otherwise cause cellular damage.

Materials Science and Industrial Applications (Academic Principles)

The potent chelating ability of sodium phytate is the fundamental principle behind its diverse applications in materials science and other industrial sectors. This natural, biodegradable, and non-toxic compound is increasingly recognized as an eco-friendly alternative to synthetic chelating agents. biooekonomie.de

Its capacity to form stable complexes with metal ions makes it an effective corrosion inhibitor for various metals and alloys. When applied to a metal surface, it can form an insoluble, protective film that prevents corrosive reactions. Studies have shown its efficacy in protecting brass in alkaline solutions and its synergistic effect with other compounds to inhibit corrosion in steel.

Other industrial applications based on this chelating principle include:

Water Treatment: this compound is used as a water softener and scale inhibitor, where it binds to calcium and magnesium ions in industrial water systems to prevent the formation of scale. jinbonchem.combiooekonomie.de

Dyeing Adjuvant: In the textile industry, it can chelate stray iron and copper ions in water, preventing them from interfering with the dyeing process and ensuring colorfastness. jinbonchem.com

Stabilizer: In cosmetics and cleaning products, it acts as a stabilizer and preservative enhancer by binding metal ions that can catalyze oxidative reactions, leading to discoloration and rancidity. trulux.com

Flame Retardant: Due to its high phosphorus content, phytic acid is being explored and utilized as a bio-based flame retardant for materials such as textiles and biodegradable polymers.

Chelation Mechanisms in Material Stabilization (e.g., battery electrodes)

The strong chelating effect of this compound is being explored to enhance the stability and safety of battery components, particularly in high-nickel oxide cathodes for lithium-ion batteries (LIBs). The reactive oxygen species released from these cathodes are a primary trigger for thermal runaway, a significant safety concern.

Research has shown that this compound can be employed as a cathode additive to coordinate with transition metals like nickel on the surface of cathode materials (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂ or NCM811). This chelation mechanism stabilizes the lattice oxygen and suppresses the release of reactive oxygen species. nih.gov By doing so, it helps prevent detrimental phase transitions within the cathode material and reduces the heat generated from related reactions. nih.gov This stabilization leads to a significant improvement in battery safety, elevating the thermal runaway trigger temperature and decreasing the maximum temperature reached during such an event. nih.gov Furthermore, the modification layer derived from this compound can contribute to exceptional cycling stability at high voltages. nih.gov

Table 1: Impact of this compound on High-Nickel Cathode Battery Performance

Performance MetricStandard NCM811 Pouch CellNCM811 Pouch Cell with this compound
Thermal Runaway Trigger Temperature125.9 °C184.8 °C
Maximum Temperature during Thermal Runaway543.7 °C319.7 °C
Cycling StabilityStandardExceptional cycling stability for over 700 cycles at 4.6 V
Source: Research findings on stabilizing high-nickel oxide cathodes. nih.gov

Functional Roles in Cleaning and Laundry Product Formulations (Chelator, Stabilizer)

In cleaning and laundry detergents, this compound serves as a natural and biodegradable chelating agent and stabilizer. branchbasics.comformulachemistry.com Its primary function is to bind with metal ions, such as calcium and magnesium, which are commonly found in tap water and can interfere with the cleaning process. yeserchem.comwaycoochem.com

Table 2: Functions of this compound in Cleaning Formulations

Functional RoleMechanism of ActionBenefit
Chelating Agent Binds with metal ions (e.g., Ca²⁺, Mg²⁺) present in water. yeserchem.comwaycoochem.comPrevents ions from interfering with surfactant performance, improving cleaning efficiency. yeserchem.com
Stabilizer Sequesters metal ions that can catalyze oxidative degradation. formulachemistry.comchemicalbook.comMaintains product consistency, prevents discoloration, and extends shelf life. branchbasics.comformulachemistry.com
Preservative Enhancer Binds to trace metals essential for microbial survival, weakening pathogens. branchbasics.comformulachemistry.comlesielle.comBoosts the effectiveness of preservatives, allowing for lower concentrations. formulachemistry.com
Source: Analysis of this compound's role in cleaning and laundry products. branchbasics.comformulachemistry.comyeserchem.comwaycoochem.comchemicalbook.comlesielle.com

Preservation Mechanisms in Non-Food Systems and Industrial Processes

The preservation capabilities of this compound extend to various industrial applications, primarily through its action as a corrosion inhibitor and scale inhibitor. jinbonchem.com

Corrosion Inhibition : Phytic acid and its salts like this compound are recognized as eco-friendly corrosion inhibitors for various metals and alloys, including steel, brass, and copper. researchgate.nettandfonline.com They function by forming a layer of insoluble metal-phytate complexes on the metal surface or through adsorption. researchgate.net This protective film acts as a barrier, suppressing the corrosion process. researchgate.nettandfonline.comgoogle.com For instance, it has demonstrated high corrosion inhibition efficiency for brass in alkaline media and for steel in saline solutions. researchgate.nettandfonline.com

Scale Inhibition : In industrial water systems, such as circulating water and boilers, this compound acts as a water softener. jinbonchem.commarknature.com It chelates calcium and magnesium ions present in the water, preventing them from precipitating and forming scale on equipment surfaces. waycoochem.comjinbonchem.com This helps maintain the efficiency and longevity of industrial machinery.

Dyeing Adjuvant : In the textile industry, this compound is used as a dyeing adjuvant. It chelates iron and copper ions in the water, which can otherwise bind with dyes and lead to reduced colorfastness or shifts in hue. jinbonchem.com

Table 3: Industrial Preservation Applications of this compound

ApplicationMechanismSystem/Material Protected
Corrosion Inhibition Forms a protective adsorption layer or insoluble complex on the metal surface. researchgate.nettandfonline.comSteel, brass, copper, and other metals and alloys. researchgate.nettandfonline.com
Water Softening / Scale Inhibition Chelates calcium and magnesium ions in water to prevent precipitation. waycoochem.comjinbonchem.comIndustrial circulating water systems, boilers. waycoochem.comjinbonchem.com
Dyeing Adjuvant Sequesters metal ions (Fe, Cu) to prevent interference with dye binding. jinbonchem.comTextile dyeing processes. jinbonchem.com
Source: Overview of this compound's use in industrial processes. waycoochem.comjinbonchem.comresearchgate.nettandfonline.com

Environmental Dynamics and Ecological Research of Phytate

Phytate as an Organic Phosphorus Source in Aquatic Ecosystems

Phytate, or phytic acid, represents the primary storage form of phosphorus in the seeds of many plants, accounting for up to 80% of the total seed phosphorus. nih.gov As a significant component of the dissolved organic phosphorus (DOP) pool, particularly in coastal oceans, it is introduced into aquatic environments through sources like animal excreta and plant decomposition. nih.gov While inorganic phosphate (B84403) is the preferred phosphorus source for most aquatic life, its availability can be limited. nih.gov Consequently, many aquatic organisms, including various species of phytoplankton and bacteria, have evolved mechanisms to utilize organic phosphorus compounds like phytate. cabidigitallibrary.org

These organisms produce extracellular enzymes, known as phytases, which hydrolyze the phosphate groups from the myo-inositol ring of the phytate molecule, releasing inorganic phosphate that can then be assimilated for growth. cabidigitallibrary.org Studies have demonstrated that phytate can support the growth of certain phytoplankton species, such as the diatom Phaeodactylum tricornutum, indicating its bioavailability as a nutrient source. nih.gov The ability of aquatic microorganisms to mineralize phytate makes it a crucial component in the phosphorus cycle of these ecosystems, contributing to nutrient availability and primary productivity. cabidigitallibrary.org Inositol (B14025) phosphates (IPx), including phytate (IP6), are widely distributed in marine ecosystems and can serve as an important, albeit alternative, source of phosphorus for microbial life. nih.gov

Contributions to Eutrophication Processes in Water Bodies

While phytate can be a nutrient source, its excessive influx into aquatic systems is a major environmental concern, primarily due to its role in eutrophication. jscimedcentral.compreprints.org Eutrophication is the enrichment of water bodies with minerals and nutrients which leads to excessive growth of algae and other aquatic plants. nih.gov The primary sources of anthropogenic phytate pollution are agricultural runoff containing manure from non-ruminant animals like pigs and poultry. nih.govnih.govacs.org These animals cannot efficiently digest phytate due to a lack of the necessary phytase enzymes in their gastrointestinal tracts. nih.govjscimedcentral.com

As a result, a large portion of the phosphorus in their plant-based feed is excreted as undigested phytate. jscimedcentral.com When this manure is applied to land as fertilizer, the phytate-bound phosphorus can be transported into nearby rivers, lakes, and coastal waters through soil erosion and surface runoff. preprints.orgacs.org This sudden influx of a bioavailable phosphorus source fuels rapid and excessive algal blooms. jscimedcentral.compreprints.org The subsequent decomposition of this large algal biomass by aerobic bacteria consumes large amounts of dissolved oxygen, leading to hypoxic (low oxygen) or anoxic (no oxygen) conditions. nih.gov This oxygen depletion can cause the death of fish and other aquatic animals, severely disrupting the ecosystem's balance and water quality. nih.govnih.gov

StageDescriptionRole of Phytate
Nutrient LoadingExcessive input of nutrients, particularly phosphorus and nitrogen, into a water body.Runoff from agricultural lands containing phytate-rich animal manure introduces a significant phosphorus load. nih.govacs.org
Algal BloomRapid and excessive growth of phytoplankton and algae in response to high nutrient availability.Phytate is hydrolyzed by microbial enzymes, releasing inorganic phosphate that fuels the proliferation of algae. jscimedcentral.compreprints.org
Oxygen DepletionDecomposition of the large algal biomass by aerobic bacteria consumes dissolved oxygen in the water.The decomposition of algae that grew due to phytate-derived phosphorus leads to hypoxia or anoxia. nih.gov
Ecosystem DisruptionLow oxygen levels lead to the death of fish, invertebrates, and other aquatic organisms, and a loss of biodiversity.The ultimate consequence of phytate-driven nutrient pollution is the degradation of the aquatic ecosystem. nih.govnih.gov

Degradation and Cycling in Terrestrial Soils and Aquatic Systems

The persistence and fate of phytate in the environment are governed by its degradation and cycling, which occur in both terrestrial and aquatic systems. The core process is the enzymatic hydrolysis of phytate by phytases. nih.gov These enzymes are produced by a wide variety of organisms, including plants, animal gut microbes, and free-living soil and aquatic microorganisms like fungi and bacteria. nih.govnih.gov

In terrestrial soils, phytate is introduced through the decomposition of plant residues and the application of animal manure. nih.govacs.org Its availability is limited by its strong tendency to bind to soil particles, particularly clays (B1170129) and metal oxides, forming insoluble complexes. nih.govnih.gov Despite this, soil microorganisms play a critical role in its breakdown. nih.gov Fungi from genera such as Aspergillus, Penicillium, and Mucor, and bacteria like Pseudomonas and Enterobacter, have been identified as effective phytate degraders. nih.gov The rate of degradation is influenced by factors such as soil pH, temperature, moisture, and the composition of the microbial community. nih.govmdpi.com

In aquatic systems, extracellular microbial phytases are key to nutrient cycling. researchgate.net Phytoplankton and bacteria release these enzymes to access the phosphorus locked in phytate. cabidigitallibrary.org The degradation can proceed stepwise, producing lower inositol phosphates (e.g., IP5, IP4) before the eventual release of all phosphate groups from the inositol ring. nih.gov This process transforms a recalcitrant form of organic phosphorus into bioavailable inorganic phosphate, integrating it into the aquatic food web. cabidigitallibrary.org

FactorInfluence on Phytate DegradationMechanism
Microbial ActivityPrimary driver of degradation.Microorganisms (fungi, bacteria) produce and secrete phytase enzymes that hydrolyze phytate. nih.gov
TemperatureAffects enzyme activity rates.Phytase activity generally increases with temperature up to an optimal point, beyond which the enzyme denatures. Optimal degradation has been observed around 45°C in some conditions. nih.gov
pHInfluences enzyme function and phytate solubility.Different phytases have different optimal pH ranges. Soil and water pH also affects the solubility of phytate-metal complexes. nih.gov
MoistureEssential for microbial activity and enzyme function in soils.Higher moisture levels (e.g., 45%) can enhance the rate of enzymatic degradation of phytate in terrestrial environments. nih.gov
SorptionReduces bioavailability for degradation.Phytate strongly adsorbs to soil minerals (clays, metal oxides), making it less accessible to microbial enzymes. nih.gov

Environmental Footprint of Naturally Sourced Phytate Compared to Synthetic Chelating Agents

Chelating agents are compounds that can bind to metal ions. While phytate is a natural chelator, the most widely used industrial chelators are synthetic, such as ethylenediaminetetraacetic acid (EDTA). insightaceanalytic.com A comparison of their environmental footprints reveals significant differences.

Phytate is a naturally occurring, plant-derived compound that is readily biodegradable in soil and aquatic environments through the action of microbial phytases. nih.govinsightaceanalytic.com Its environmental impact is primarily related to nutrient loading (eutrophication) when present in excessive amounts. jscimedcentral.com However, its components (inositol and phosphate) are natural substances that are recycled within ecosystems.

In contrast, synthetic chelating agents like EDTA are of significant environmental concern due to their persistence. insightaceanalytic.com EDTA is highly stable and biodegrades very slowly, if at all, in many conventional wastewater treatment plants. insightaceanalytic.com This persistence leads to its accumulation in rivers and other water bodies. The major environmental risk associated with EDTA is its ability to mobilize toxic heavy metals from sediments and soils, increasing their bioavailability and potential toxicity to aquatic life. insightaceanalytic.com Because it does not break down, it can transport these metals over long distances. The push for "green chelates"—biodegradable alternatives—highlights the recognized negative footprint of compounds like EDTA. insightaceanalytic.com

CharacteristicSodium Phytate (Natural Chelator)EDTA (Synthetic Chelator)
SourceNaturally derived from plant seeds (e.g., grains, legumes). nih.govSynthetically produced chemical compound.
BiodegradabilityReadily biodegradable by microbial enzymes (phytases) in soil and water. nih.govPoorly biodegradable; persists in the environment for long periods. insightaceanalytic.com
Primary Environmental ConcernEutrophication from phosphorus loading when in excess. jscimedcentral.compreprints.orgPersistence, accumulation in water, and mobilization of toxic heavy metals. insightaceanalytic.com
Ecosystem InteractionParticipates in the natural phosphorus cycle. cabidigitallibrary.orgActs as a persistent pollutant that can increase heavy metal toxicity.

Emerging Research Areas and Future Directions for Sodium Phytate Studies

Further Elucidation of Complex Molecular Interactions

Understanding the intricate molecular interactions of sodium phytate is crucial for harnessing its potential and mitigating its anti-nutritional effects. Ongoing research aims to precisely map its binding characteristics with proteins and metal ions.

This compound-Protein Interactions

This compound, due to its highly negatively charged phosphate (B84403) groups, exhibits strong electrostatic interactions with positively charged proteins, particularly at pH values below the protein's isoelectric point (pI). Studies have demonstrated that this compound can bind to proteins such as lysozyme, which is positively charged at neutral pH, leading to electrostatic interactions and even cross-linking that forces the protein out of solution acs.orgresearchgate.netnih.gov. Conversely, proteins like myoglobin (B1173299) and human serum albumin, which are neutral or negatively charged, tend to show association rather than complex formation with this compound acs.orgresearchgate.netnih.gov.

These interactions can significantly impact the digestibility of proteins in feedstuffs acs.orgresearchgate.netnih.gov. Research on alpha-globulin has revealed a complex precipitation mechanism in the presence of this compound, involving polymer formation and differential binding to monomeric and aggregated protein forms, indicating multiple binding sites and complex kinetics nih.gov. The presence of competing anions, such as chloride, has been shown to nullify the anti-nutritional effects by disrupting these electrostatic interactions acs.orgresearchgate.netnih.gov. Further research is needed to fully characterize the diverse binding sites and conformational changes induced by these interactions.

This compound-Metal Ion Interactions

This compound is a potent chelating agent, capable of binding a wide array of polyvalent metal ions, including calcium, magnesium, iron, zinc, copper, manganese, and cadmium researchgate.netnih.govnih.govcerealsgrains.orgnih.govjtnrs.commdpi.comebm-journal.org. The solubility of these metal-phytate complexes is highly dependent on the specific metal, the environmental pH, and the presence of other chelating agents nih.govnih.gov. For instance, sodium, calcium, and magnesium phytate complexes generally exhibit higher solubility compared to those formed with copper, zinc, manganese, cadmium, aluminum, and iron nih.govnih.gov.

The formation of these complexes can stabilize phytate, thereby hindering its enzymatic hydrolysis nih.gov. Strong chelating agents like ethylenediaminetetraacetic acid (EDTA) can enhance the solubility of metal phytates and facilitate the release of bound metals, though for certain metals like iron, a reduction in oxidation state may be required for effective release nih.govnih.gov. Electrospray ionization mass spectrometry (ESI-MS) has been employed to elucidate the speciation of phytate, confirming the existence of multiple charged species and sodium adducts, and their pH-dependent behavior researchgate.netnih.gov. Electron Paramagnetic Resonance (EPR) spectroscopy has also been utilized to study copper binding to phytic acid, revealing pH dependency and the extent to which other chelators can displace bound copper cerealsgrains.orgmdpi.com.

Development of Novel Biotechnological Approaches for Phytate Management and Utilization

Biotechnological advancements offer promising avenues for managing and utilizing this compound, particularly in improving nutrient bioavailability and environmental sustainability.

Phytase Engineering

Significant research efforts are directed towards engineering phytase enzymes with enhanced properties for industrial applications, notably in animal feed and food processing. The focus is on improving thermostability, optimizing pH activity, and broadening substrate specificity nih.govresearchgate.netresearchgate.netjmb.or.kr. Genetic modification, including protein engineering and directed evolution, has been successfully employed to create phytases that can withstand high temperatures encountered during feed pelletization and remain active in the acidic conditions of animal digestive tracts researchgate.netresearchgate.netjmb.or.kr. Immobilization techniques are also being explored to further enhance enzyme stability and functionality researchgate.net. Future research aims to identify and engineer phytases that exhibit synergistic interactions with other hydrolytic enzymes, potentially leading to more efficient nutrient release nih.gov.

Development of Low-Phytate Crops

The development of low-phytate (lpa) crops is a key biotechnological strategy to improve mineral bioavailability in food and feed, and to reduce phosphorus pollution in the environment nih.govcabidigitallibrary.orgnih.govhapres.comresearchgate.net. This involves various breeding techniques such as induced mutagenesis, hybridization, backcrossing, and marker-assisted breeding to reduce phytic acid content in seeds nih.gov. Genetic engineering approaches are also being investigated to either block the phytate biosynthetic pathway or promote its degradation within developing seeds nih.govhapres.com.

While low-phytate crops offer numerous benefits, challenges persist, including potential negative pleiotropic effects on crop yield, germination rates, and stress tolerance nih.govnih.govhapres.comresearchgate.net. Extensive breeding programs are required to overcome these agronomic trade-offs and develop commercially viable lpa cultivars nih.govhapres.comresearchgate.net. Furthermore, research is exploring the creation of transgenic plants engineered to over-express microbial phytases in their roots, aiming to enhance the utilization of soil phosphorus and reduce the need for inorganic phosphate fertilizers nih.govscirp.orgacs.org.

Microbial Approaches for Phytate Utilization

Microorganisms play a vital role in phytate degradation and phosphorus cycling in various ecosystems. Emerging research focuses on identifying and characterizing novel phytase-producing bacterial strains, such as Klebsiella sp. and Chryseobacterium sp., which can utilize phytate as a sole carbon and phosphorus source frontiersin.orgnih.gov. These microbial agents hold significant biotechnological potential for enhancing soil fertility and promoting plant growth by releasing inorganic phosphate and other chelated minerals from phytate frontiersin.orgnih.gov. The application of biofertilizers, comprising bacterial cultures, purified microbial phytases, or live phytase-producing strains, is being investigated as an environmentally friendly approach to increase phosphorus availability in agricultural soils, contributing to sustainable farming practices scirp.orgacs.orgfrontiersin.orgnih.gov.

Advancements in Analytical Methodologies for Complex Matrices

Accurate and sensitive analytical methods are essential for quantifying this compound and its various inositol (B14025) phosphate derivatives in diverse and complex matrices. Significant advancements have been made in chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC remains a cornerstone for the quantitative analysis of phytic acid and its lower inositol phosphates (IP1-IP6) in samples ranging from food products to environmental matrices nih.govhelixchrom.comcerealsgrains.orgnih.govresearchgate.netird.frresearchgate.net. Modern HPLC methods often involve initial sample preparation steps such as precipitation with ferric chloride and conversion to the sodium salt form researchgate.net. Separation is typically achieved using mixed-mode columns (e.g., HILIC/anion-exclusion) or reversed-phase columns, allowing for comprehensive characterization of phytic acid and its derivatives helixchrom.comcerealsgrains.orgresearchgate.net. Anion-exchange HPLC coupled with conductivity detection is a commonly employed and robust technique nih.govird.fr. Furthermore, the integration of HPLC with metal-specific detectors like Atomic Absorption Spectroscopy (AAS) is being explored for the analysis of phytate-metal complexes researchgate.net. HPLC profiling also serves as a predictive tool for assessing phytase activity in microbial communities researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for studying the degradation of phytic acid by phytase enzymes. It enables the real-time monitoring of the stepwise hydrolysis of inositol hexakisphosphate (IP6) through various lower inositol phosphates (IP5, IP4, IP3, IP2, IP1) down to inorganic phosphate nih.govorgprints.orgresearchgate.netacs.orgchemijournal.com. This method provides detailed insights into the kinetics of phytate hydrolysis and the identification and quantification of intermediate inositol phosphate species orgprints.orgresearchgate.net. Techniques such as adding EDTA are employed to chelate interfering paramagnetic ions, ensuring well-resolved phosphorus NMR spectra for accurate analysis in complex biological samples nih.govchemijournal.com.

Mass Spectrometry (MS)

Mass spectrometry techniques have advanced the understanding of this compound's molecular forms and interactions. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly valuable for studying the speciation of phytate, confirming the presence of multiple charged anionic species and sodium adducts, and demonstrating their pH-dependent distribution researchgate.netnih.gov. The minimal fragmentation observed for parent phytate anions in ESI-MS allows for clear identification of different charge states researchgate.net. Beyond speciation, anion-exchange chromatography coupled to tandem mass spectrometry (HPIC-MS/MS) offers a sensitive approach for the simultaneous analysis of various inositol phosphates in complex biological matrices nih.gov. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has also been utilized to enhance the sensitivity of phosphorus detection in phytate analysis, making it suitable for even low-volume biological samples nih.gov.

Influence of this compound on Microbiome Composition and Function (Excluding Direct Human Health Implications)

The interaction of this compound with microbial communities, particularly in the gut and soil, is an active area of research, with implications for animal nutrition and environmental biogeochemistry.

Animal Microbiome

Studies employing high-throughput sequencing have revealed that this compound significantly alters the diversity and composition of the gut microbiota in monogastric animals, such as mice tandfonline.comtandfonline.comresearchgate.netresearchgate.net. Phytate intake has been shown to influence the relative abundance of specific bacterial genera, promoting the growth of certain probiotics, such as Lactobacillus, while potentially inhibiting some pathogens tandfonline.comtandfonline.comresearchgate.net. Although direct functional changes in the gut microbiota are not always immediately evident, phytate administration has been observed to reduce the abundance of inositol-phosphate-synthase–producing bacteria in mice tandfonline.comtandfonline.comresearchgate.net. Research indicates that phytic acid can be partially hydrolyzed by the gut flora in the cecum and colon of animals like rats jtnrs.com. Further exploration of these interactions is vital for understanding nutrient utilization and microbial ecology in animal digestive systems.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying sodium phytate in complex biological matrices?

  • Methodological Approach : Use colorimetric assays (e.g., Wade reagent) or HPLC with anion-exchange columns. For low concentrations, prepare a standard curve using this compound solutions (40–200 µg/mL) and validate with spiked recovery tests in the target matrix . Include controls for interfering substances like inorganic phosphates.

Q. How should this compound solutions be standardized for in vitro studies?

  • Protocol : Dissolve this compound in sodium chloride solution (pH 6.45 ± 0.05) to avoid hydrolysis. Confirm concentration via titration or spectrophotometry, and adjust pH post-dissolution to stabilize the compound. Use freshly prepared solutions to minimize degradation .

Q. What experimental designs are effective for assessing this compound’s chelation properties in food systems?

  • Design : Employ factorial designs to test variables like pH, temperature, and competing ions (e.g., Ca²⁺, Fe³⁺). Use ICP-MS to measure mineral bioavailability post-chelation and compare with control groups lacking this compound .

Advanced Research Questions

Q. How can 3-D surface fitting be applied to model this compound hydrolysis kinetics?

  • Kinetic Modeling : Fit experimental data (e.g., reaction rate vs. temperature/pH) to a first-order irreversible reaction model. Calculate activation energy (e.g., 8.5×10⁴ J/mol) and validate using reactor simulations. Address discrepancies by testing boundary conditions (e.g., substrate saturation) .

Q. What mechanisms explain this compound’s interaction with globular proteins, and how are binding constants determined?

  • Mechanistic Study : Use equilibrium dialysis and sedimentation velocity to identify ligand-mediated polymerization. Calculate binding isotherms with two-site models: high-affinity sites (K ≈ 1.3×10⁻⁴ mol⁻¹) and low-affinity sites (K ≈ 2.8×10⁻³ mol⁻¹). Monitor conformational changes via UV-Vis spectroscopy .

Q. How do phytase enzymes alter this compound’s antinutritional effects in animal feed trials?

  • Experimental Framework : Implement a 3×5 factorial design (e.g., phytate levels: 2.23–2.45 g/kg; phytase doses: 0–2000 U/kg). Measure phosphorus release using the ISO method and analyze growth metrics. Address variability by standardizing phytase activity units (1 U = 1 µmol phosphate released/min at pH 5.5) .

Q. What strategies resolve contradictions in this compound’s role as an antioxidant vs. antinutrient?

  • Data Reconciliation : Conduct dose-response studies in cell cultures (e.g., Caco-2) and animal models. Compare outcomes using ANOVA with post-hoc tests. For example, high phytate doses may impair mineral absorption but reduce oxidative stress markers like MDA. Contextualize results via systematic reviews .

Methodological Considerations

  • Statistical Analysis : Use mixed-effects models for factorial designs to account for interactions (e.g., phytate × phytase). Report effect sizes and confidence intervals .
  • Kinetic Constants : Derive KmK_m and VmaxV_{max} via Lineweaver-Burk plots in acetate buffer (pH 4.5, 37°C). Validate with Michaelis-Menten nonlinear regression .
  • Contradiction Management : Apply Bradford Hill criteria to evaluate causality in conflicting studies (e.g., temporal consistency, biological plausibility) .

Retrosynthesis Analysis

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Sodium phytate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.